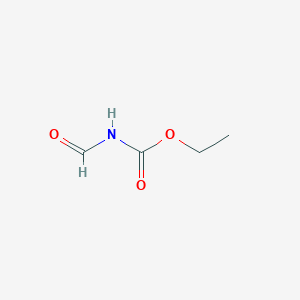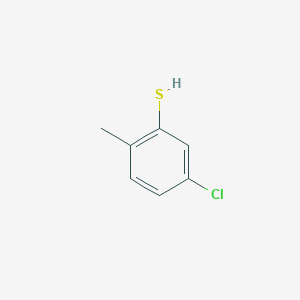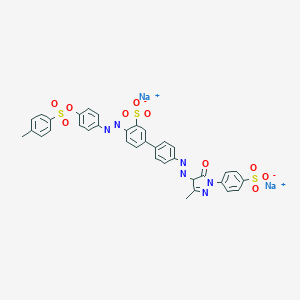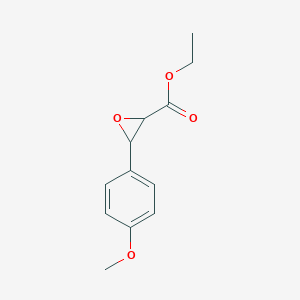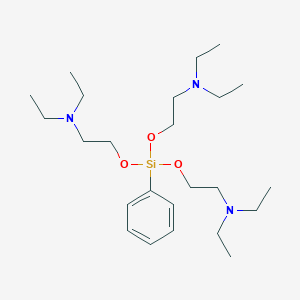
Phenyltris(2-diethylaminoethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyltris(2-diethylaminoethoxy)silane, also known as PTDES, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDES is a silane-based compound that has a phenyl group attached to it, along with three diethylaminoethoxy groups. This compound is used primarily in the field of organic chemistry and material science, where it has shown promise as a reagent for various chemical reactions and as a precursor for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of Phenyltris(2-diethylaminoethoxy)silane is not well understood, but it is believed to function as a Lewis acid catalyst in many chemical reactions. The diethylaminoethoxy groups on the compound are thought to act as electron donors, while the phenyl group acts as an electron acceptor. This combination of electron-donating and electron-accepting groups makes Phenyltris(2-diethylaminoethoxy)silane an effective catalyst for many reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Phenyltris(2-diethylaminoethoxy)silane. However, studies have shown that it is not toxic to cells and does not cause significant harm to living organisms. It is important to note that Phenyltris(2-diethylaminoethoxy)silane should be handled with care, as it is a hazardous chemical and can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyltris(2-diethylaminoethoxy)silane has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. Additionally, Phenyltris(2-diethylaminoethoxy)silane is stable under a wide range of conditions and can be stored for extended periods of time without significant degradation. However, there are also limitations to its use. Phenyltris(2-diethylaminoethoxy)silane is a hazardous chemical and requires proper handling and storage. Additionally, it is not suitable for use in certain reactions, such as those that require a strong acid or base catalyst.
Zukünftige Richtungen
There are several future directions for research on Phenyltris(2-diethylaminoethoxy)silane. One area of interest is the use of Phenyltris(2-diethylaminoethoxy)silane as a catalyst for the synthesis of novel materials, such as metal-organic frameworks and porous polymers. Another area of research is the development of new reactions using Phenyltris(2-diethylaminoethoxy)silane as a reagent. Finally, there is potential for the use of Phenyltris(2-diethylaminoethoxy)silane in the field of biomedicine, such as in the development of drug delivery systems or as a contrast agent for medical imaging.
Conclusion:
In conclusion, Phenyltris(2-diethylaminoethoxy)silane is a versatile and promising compound that has shown significant potential for use in scientific research. Its unique properties make it an effective reagent for various chemical reactions and a precursor for the synthesis of novel materials. While there are limitations to its use, Phenyltris(2-diethylaminoethoxy)silane remains an important tool for organic chemists and material scientists. Ongoing research on Phenyltris(2-diethylaminoethoxy)silane will likely lead to new applications and discoveries in the future.
Synthesemethoden
Phenyltris(2-diethylaminoethoxy)silane can be synthesized using a variety of methods, including the reaction of phenyltrichlorosilane with diethylaminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. Other methods of synthesis include the reaction of phenyltrichlorosilane with diethylamine and ethylene oxide, or the reaction of phenyltrichlorosilane with diethylamine followed by the addition of ethylene oxide.
Wissenschaftliche Forschungsanwendungen
Phenyltris(2-diethylaminoethoxy)silane has been used extensively in scientific research, particularly in the field of organic chemistry. It has been shown to be an effective reagent for various chemical reactions, such as the synthesis of arylsulfonamides and the preparation of phosphine-borane adducts. Phenyltris(2-diethylaminoethoxy)silane has also been used as a precursor for the synthesis of novel materials, such as mesoporous silica nanoparticles and polymeric materials.
Eigenschaften
CAS-Nummer |
17146-76-8 |
|---|---|
Produktname |
Phenyltris(2-diethylaminoethoxy)silane |
Molekularformel |
C24H47N3O3Si |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChI-Schlüssel |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Andere CAS-Nummern |
17146-76-8 |
Synonyme |
Tris[2-(diethylamino)ethoxy]phenylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



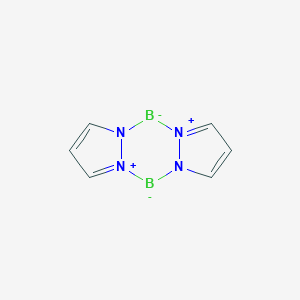
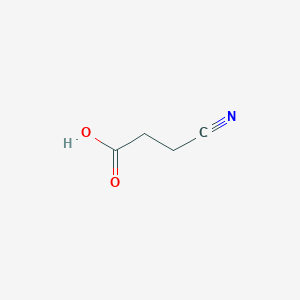
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
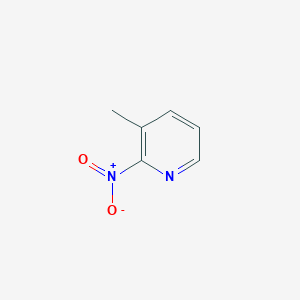
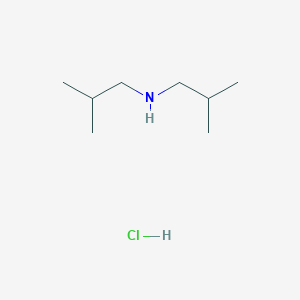
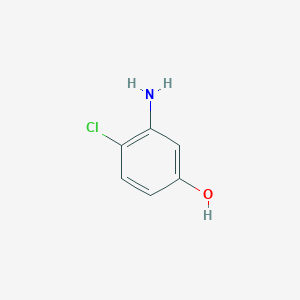
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
